2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and methyl group on the benzoxazole ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloro-2-methylbenzoic acid with acetonitrile under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The acetonitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, particularly against colorectal carcinoma cell lines.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[d]oxazol-5-yl)boronic acid
- 5-Ethylbenzo[d]oxazol-2(3H)-one
- 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Uniqueness
Compared to other benzoxazole derivatives, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both chloro and acetonitrile groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
InChI Key |
CAOAJOQWUAYTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)CC#N)Cl |
Origin of Product |
United States |
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